Silver Salt Reactivity: Thiophenol vs Phenol
A direct head-to-head comparison by Hunter and Kohlhase (1932) demonstrated that the silver salt of 2,4,6-tribromothiophenol reacts with iodine to yield 2,4,6,2',4',6'-hexabromodiphenyl disulfide in nearly quantitative yield, with only 2-3% of an oily by-product [1]. In contrast, the analogous reaction with the silver salt of 2,4,6-tribromophenol does not produce a clean disulfide but instead decomposes via a different mechanism to form a complex mixture of polymeric oxides [1]. This fundamental difference in reaction pathway is a critical factor for synthetic chemists.
| Evidence Dimension | Reaction Outcome (Silver Salt + Iodine) |
|---|---|
| Target Compound Data | ~97% yield of hexabromodiphenyl disulfide, 2-3% by-product |
| Comparator Or Baseline | 2,4,6-Tribromophenol (silver salt) |
| Quantified Difference | Clean disulfide formation vs. complex polymeric oxide formation |
| Conditions | Reaction of dry silver salt (C6H2Br3SAg) with one equivalent of iodine in dry benzene at room temperature. |
Why This Matters
This demonstrates that 2,4,6-tribromothiophenol provides a predictable, high-yield route to specific disulfide and thioether structures, which is essential for applications where a defined molecular architecture is required, unlike the less predictable behavior of the phenol analog.
- [1] Hunter, W. H.; Kohlhase, A. H. (1932). The Action of Halogens and of Alkyl Halides upon the Salts of Tribromothiophenol. Journal of the American Chemical Society, 54(6), 2425-2431. View Source
